molecular formula C9H13N3O5S2 B12619637 C9H13N3O5S2

C9H13N3O5S2

Cat. No.: B12619637
M. Wt: 307.4 g/mol
InChI Key: SFHONXDNMLVNBO-UHFFFAOYSA-N
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Description

The compound with the molecular formula C9H13N3O5S2 N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide typically involves multiple steps, including the introduction of sulfonyl groups and the formation of the carboximidamide moiety. Common synthetic routes may include:

    Sulfonation: Introduction of sulfonyl groups using reagents like methanesulfonyl chloride.

    Amidation: Formation of the carboximidamide group through reactions with amines and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and amidation reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide: undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reaction with reducing agents to form thiols or sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide: has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. These interactions can affect various biochemical pathways, leading to therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cytidine (C9H13N3O5): A nucleoside involved in cellular metabolism.

    Cytarabine (C9H13N3O5): An antineoplastic agent used in chemotherapy.

Uniqueness

N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide: is unique due to its dual sulfonyl groups and carboximidamide moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds like cytidine and cytarabine.

Properties

Molecular Formula

C9H13N3O5S2

Molecular Weight

307.4 g/mol

IUPAC Name

methyl 2-[[2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetyl]amino]acetate

InChI

InChI=1S/C9H13N3O5S2/c1-17-8(14)4-10-7(13)3-6-5-18-9(11-6)12-19(2,15)16/h5H,3-4H2,1-2H3,(H,10,13)(H,11,12)

InChI Key

SFHONXDNMLVNBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CC1=CSC(=N1)NS(=O)(=O)C

Origin of Product

United States

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